molecular formula C12H10N4 B145283 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine CAS No. 129090-35-3

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

Cat. No.: B145283
CAS No.: 129090-35-3
M. Wt: 210.23 g/mol
InChI Key: WGODGFXCRIJNLS-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, cyano, and methyl groups, as well as a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine can be achieved through multicomponent reactions. One common method involves the reaction of aldehydes, malononitrile, substituted acetophenones, and ammonium acetate. This reaction is typically catalyzed by various catalysts such as Cu@imineZCMNPs, nicotinium methane sulfonate, or CoFe2O4@SiO2-SO3H MNPs . The reaction conditions often involve solvent-free conditions or the use of green chemistry principles to minimize waste and energy consumption.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and multicomponent reactions are likely to be employed to ensure efficient and sustainable production. The use of catalysts and optimized reaction conditions can help achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents or catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of products.

Scientific Research Applications

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups, along with the pyridine rings, allow the compound to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both amino and cyano groups, along with the pyridyl substitution, allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODGFXCRIJNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156058
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129090-35-3
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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